molecular formula C16H15N5O4 B5809156 (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5809156
M. Wt: 341.32 g/mol
InChI Key: ZDWUGBVESBAWDY-SDQBBNPISA-N
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Description

The compound “(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule that features a combination of pyrimidine, furan, and diazinane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, furan derivatives, and diazinane derivatives. The key steps in the synthesis could involve:

    Formation of the Pyrimidine Ring: This might involve the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Formation of the Furan Ring: This could involve cyclization reactions of appropriate precursors.

    Formation of the Diazinane Ring: This might involve the reaction of urea derivatives with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound might be studied for its potential as a drug candidate due to its unique structure and functional groups.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione: This compound is unique due to the combination of pyrimidine, furan, and diazinane rings.

    Other Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring but differ in other functional groups.

    Other Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid share the furan ring but differ in other functional groups.

    Other Diazinane Derivatives: Compounds such as uracil and thymine share the diazinane ring but differ in other functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and rings, which can impart unique chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-20(2)15-17-7-10(8-18-15)6-12-13(22)19-16(24)21(14(12)23)9-11-4-3-5-25-11/h3-8H,9H2,1-2H3,(H,19,22,24)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWUGBVESBAWDY-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=N1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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